5alpha-Androstane-3beta,17beta-diol 17-glucuronide

Description

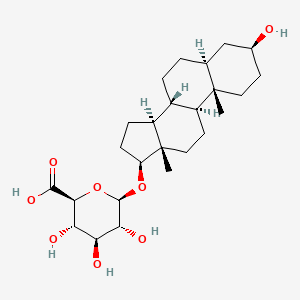

5α-Androstane-3β,17β-diol 17-glucuronide (3β-diol-17G) is a steroid glucuronide conjugate derived from the androgen metabolite 5α-dihydrotestosterone (DHT). Its chemical structure (C₂₅H₄₀O₈) includes a glucuronic acid moiety conjugated at the C-17 hydroxyl group, with hydroxyl groups at the 3β and 17β positions and a 5α-steroid backbone . This metabolite is pharmacologically significant due to its interaction with estrogen receptor beta (ERβ), where it exhibits estrogenic activity and modulates pathways in prostate cancer progression, inflammation, and stress responses .

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h12-21,23,26-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYZOWMDMWQJIV-JKNXCXBISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstane-3beta,17beta-diol 17-glucuronide typically involves the enzymatic glucuronidation of 5alpha-Androstane-3beta,17beta-diol. This process is catalyzed by the enzyme glucuronyl transferase, which facilitates the transfer of glucuronic acid from uridine diphosphate glucuronic acid to the hydroxyl group at the 17th position of the steroid .

Industrial Production Methods: Industrial production of this compound may involve the use of recombinant glucuronyl transferase enzymes in bioreactors. The process is optimized for high yield and purity, often involving purification steps such as chromatography to isolate the desired glucuronide conjugate .

Chemical Reactions Analysis

Types of Reactions: 5alpha-Androstane-3beta,17beta-diol 17-glucuronide can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of the glucuronide moiety.

Substitution: Replacement of functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Conditions may involve nucleophilic reagents and catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction may produce deglucuronidated forms .

Scientific Research Applications

5alpha-Androstane-3beta,17beta-diol 17-glucuronide is a steroid glucosiduronic acid derived from 5alpha-androstane-3beta,17beta-diol, with a glucuronic acid residue at the 17 position . This compound has applications in biomedical research and clinical settings, particularly in endocrinology, and can serve as a biomarker for androgen exposure.

Biomedical Research and Clinical Applications

5alpha-Androstane-3beta,17beta-diol 17-glucuronide's applications span various areas:

- Endocrinology It is used in endocrinology as a biomarker of androgen exposure. Its levels may indicate exposure to androgens, including testosterone.

- Hormonal Therapies and Endocrine Disorders Due to its dual action as both an androgen and an estrogen, it is useful in research into hormonal therapies and endocrine disorders.

- Analysis of serum androgen glucuronides In studies of prostate cancer, serum levels of 5alpha-Androstane-3beta,17beta-diol 17-glucuronide were not quantified because of technical difficulties with co-elution during analysis .

Synthesis and Metabolism

The synthesis of 5alpha-Androstane-3beta,17beta-diol typically starts from cholesterol or other steroid precursors, involving hydroxylation and glucuronidation to achieve the desired structure. Glucuronidation at the 17 position, forming 5alpha-androstane-3beta,17beta-diol 17-glucuronide, is facilitated by UDP-glucuronosyltransferases.

Mechanism of Action

The mechanism of action of 5alpha-Androstane-3beta,17beta-diol 17-glucuronide involves its interaction with androgen receptors and estrogen receptor beta. It does not bind to androgen receptors directly but can be converted back to dihydrotestosterone, which then exerts androgenic effects. Additionally, it can modulate estrogen receptor beta signaling pathways, influencing gene transcription and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The structural nuances of androgen metabolites, including hydroxyl group positions, glucuronidation sites, and stereochemistry (5α vs. 5β), significantly influence their biological activities. Below is a detailed comparison of 3β-diol-17G with key analogs:

Structural and Functional Differences

Table 1: Structural and Functional Comparison of Androgen Metabolites

Key Comparative Insights

Glucuronidation Site :

- 3β-diol-17G is glucuronidated at C-17, distinguishing it from analogs like androsterone-3-glucuronide (glucuronidation at C-3) . C-17 glucuronidation reduces androgenic activity and enhances renal excretion, while C-3 glucuronidation may retain partial AR affinity .

Stereochemistry (5α vs. 5β): The 5α configuration (as in 3β-diol-17G) is associated with canonical androgen signaling, whereas 5β isomers (e.g., 5β-androstane-3α,17β-diol) are products of alternative pathways linked to liver metabolism and detoxification .

Hydroxyl Group Position (3α vs. 3β): The 3β-hydroxyl group in 3β-diol-17G is critical for ERβ binding.

Receptor Specificity :

Research Findings and Clinical Implications

Prostate Cancer Modulation

3β-diol-17G inhibits prostate cancer progression via ERβ-mediated pathways, contrasting with 5α-androstane-3α,17β-diol (3α-diol), which is metabolized to DHT and promotes tumor growth . This highlights the divergent roles of 3α vs. 3β hydroxylation in cancer biology.

Genetic and Metabolic Variability

This genetic variability may explain ethnic differences in androgen metabolite concentrations and disease risk .

Biological Activity

5alpha-Androstane-3beta,17beta-diol 17-glucuronide (3β-Diol G) is a significant metabolite of dihydrotestosterone (DHT), a potent androgen hormone. This compound is classified as a glucuronide conjugate, formed through the enzymatic attachment of glucuronic acid to 5alpha-Androstane-3beta,17beta-diol. It plays a critical role in androgen metabolism and exhibits various biological activities, particularly in relation to androgen and estrogen receptor interactions.

3β-Diol G acts primarily as an agonist of estrogen receptor beta (ERβ) . This interaction has been shown to influence several physiological processes, including the modulation of oxytocin signaling in the hypothalamus, which can affect reproductive behaviors and stress responses.

Target Pathways

The biological activity of 3β-Diol G is mediated through its binding to ERβ, leading to:

- Regulation of Gonadotropin Secretion : Influences the release of hormones such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

- Cellular Effects : Alters gene expression profiles in target tissues, impacting cellular proliferation and differentiation .

The compound exhibits several biochemical characteristics:

- Solubility : The glucuronide conjugation enhances water solubility, facilitating renal excretion.

- Stability : The compound is stable under physiological conditions but can undergo enzymatic hydrolysis back to its parent steroid.

Research Findings and Case Studies

Recent studies have highlighted the importance of 3β-Diol G in various biological contexts:

- Prostate Cancer : Research indicates that 3β-Diol G may serve as a biomarker for DHT activity in prostate tissues. Elevated levels are associated with increased androgen receptor signaling, which can contribute to prostate cancer progression .

- Hormonal Regulation : In clinical studies, the concentration of 3β-Diol G in serum has been correlated with androgenic activity in men, suggesting its potential use as a diagnostic marker for conditions related to androgen excess or deficiency .

- Estrogenic Activity : The compound has been shown to enhance estrogen receptor activity in specific tissues, indicating a dual role in both androgenic and estrogenic signaling pathways.

Comparative Analysis with Similar Compounds

The biological activity of 3β-Diol G can be compared with other metabolites of DHT:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 5alpha-Androstane-3alpha,17beta-diol | Potent androgenic effects; less estrogenic activity | Lacks glucuronide conjugation |

| Androstanediol | General androgenic effects | Varies based on hydroxyl group positioning |

| 5alpha-Androstane-3beta,17beta-diol | Moderate androgenic effects | Precursor to 3β-Diol G |

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 5α-androstane-3β,17β-diol 17-glucuronide, and how are reaction conditions optimized?

- Methodology : The synthesis often starts from precursors like 11β-hydroxytestosterone. Key steps include introducing unsaturation at C-9(11) and optimizing glucuronidation via the Koenigs-Knorr reaction. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) are critical for yield and purity. For example, tritiated derivatives require controlled isotopic incorporation to maintain structural integrity .

- Analytical Validation : Post-synthesis, techniques like NMR and GC-MS confirm structural accuracy and isotopic labeling .

Q. Which analytical techniques are most reliable for quantifying 5α-androstane-3β,17β-diol 17-glucuronide in biological samples?

- ELISA : Widely used for high-throughput plasma or urinary assays. Commercial kits require validation against internal standards to ensure specificity, as cross-reactivity with similar metabolites (e.g., 3α-diol-17G) can occur .

- Chromatography : GC-MS and LC-MS offer higher specificity. Derivatization (e.g., trimethylsilylation) enhances volatility for GC-MS, while LC-MS/MS avoids derivatization and achieves lower detection limits .

Q. How does the biosynthesis of 5α-androstane-3β,17β-diol 17-glucuronide relate to androgen metabolism pathways?

- Pathway : It is primarily a DHT metabolite formed via 5α-reductase activity in peripheral tissues (e.g., skin, prostate). A minor fraction derives from adrenal precursors like DHEA-S through sequential reduction and glucuronidation .

- Regulation : Tissue-specific expression of UDP-glucuronosyltransferases (UGTs) determines conjugation efficiency, impacting circulating levels .

Advanced Research Questions

Q. How do genetic polymorphisms in SRD5A2 influence circulating levels of 5α-androstane-3β,17β-diol 17-glucuronide?

- Genetic Associations : The SRD5A2 V89L variant (rs523349) correlates with 3α-diol-17G levels, while rs12470143 is linked to 3α-diol-3G. Haplotype analysis (e.g., A-C-G) reveals cumulative effects on metabolite concentrations, suggesting epistatic interactions or linkage disequilibrium with ungenotyped SNPs .

- Methodological Note : Use melting-temperature-shift allele-specific PCR for SNP genotyping, paired with LC-MS for metabolite quantification to minimize batch effects .

Q. What are the challenges in distinguishing 3-glucuronide vs. 17-glucuronide isomers of androstanediol in mass spectrometry?

- Fragmentation Patterns : Electron ionization (EI) GC-MS of methylated/trimethylsilylated derivatives generates distinct fragment ions. For example, 17-glucuronides show prominent m/z 217 (steroid backbone), while 3-glucuronides exhibit m/z 145 (glucuronic acid moiety). Deuterated internal standards (e.g., d5-3α-diol-3G) aid in resolving co-eluting peaks .

- Advanced Workflow : Combine high-resolution MS (HRMS) with collision-induced dissociation (CID) to differentiate isomers via unique neutral losses (e.g., 176 Da for glucuronide cleavage) .

Q. How does tissue-specific metabolism affect the clinical interpretation of 5α-androstane-3β,17β-diol 17-glucuronide levels?

- Peripheral vs. Hepatic Sources : Skin and prostate contribute >70% of circulating 3α-diol-17G, making it a marker of peripheral androgen action. In contrast, hepatic glucuronidation of adrenal androgens (e.g., DHEA-S) complicates its use as a pure DHT marker.

- Clinical Design : Stratify cohorts by comorbidities (e.g., hepatic dysfunction) and use regression models to adjust for confounding factors like age and sex .

Methodological Best Practices

- Sample Preparation : For urinary assays, hydrolyze conjugates with β-glucuronidase (specificity >95%) to quantify free steroids, but validate against non-enzymatic hydrolysis artifacts .

- Quality Control : Include pooled plasma samples in each ELISA/GC-MS batch to monitor inter-assay variability. Report coefficients of variation (CV) <15% for precision .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.